molecular formula C12H24N2O3 B2747282 Tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate CAS No. 2260917-68-6

Tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B2747282
CAS No.: 2260917-68-6
M. Wt: 244.335
InChI Key: PFHYJLHCIFWOCF-RKDXNWHRSA-N
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Description

Tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate (CAS: 1315365-56-0) is a chiral oxazolidine derivative with a molecular formula of C₁₂H₂₄N₂O₃ and a molecular weight of 244.33 g/mol . It features a rigid oxazolidine ring system substituted with tert-butyl carbamate, aminomethyl, and three methyl groups. The stereochemistry at the 4R and 5R positions plays a critical role in its reactivity and applications, particularly in asymmetric synthesis and pharmaceutical intermediates.

This compound is commercially available (e.g., from CymitQuimica) at a premium price (€1,088 for 50 mg), reflecting its specialized use in high-value synthetic workflows . Its structural uniqueness lies in the combination of steric protection (tert-butyl and methyl groups) and functional versatility (aminomethyl group), enabling selective transformations in complex molecule assembly.

Properties

IUPAC Name

tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,7,13H2,1-6H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHYJLHCIFWOCF-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves the following steps:

    Formation of the Oxazolidine Ring: The initial step involves the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, the reaction between 2-amino-2-methyl-1-propanol and a suitable aldehyde or ketone can form the oxazolidine ring.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Stereoselective Synthesis: Ensuring the correct stereochemistry (4R,5R) often requires the use of chiral catalysts or starting materials to control the configuration during the cyclization and alkylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product with high stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the oxazolidine ring, potentially opening it to form linear amines or alcohols.

    Substitution: The tert-butyl group can be substituted under specific conditions, although it is generally resistant to many reagents due to steric hindrance.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are common methods.

    Substitution: Strong nucleophiles or electrophiles can be employed, often requiring elevated temperatures or catalysts.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of linear amines or alcohols.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals also makes it useful in studying enzyme mechanisms and metalloprotein interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the oxazolidine ring is particularly interesting for the development of antibiotics and other drugs targeting bacterial cell walls.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it can interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents Functional Groups Molecular Weight Key References
Target Compound 4R-aminomethyl, 5R-methyl, 2,2-dimethyl Amine, tert-butyl carbamate 244.33
tert-Butyl (4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-oxazolidine-3-carboxylate 4S-α,β-unsaturated ester Ester, alkene 313.41
tert-Butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate 4-cyano Nitrile 240.30
tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate 4R-hydroxymethyl, 5R-phenyl Hydroxyl, phenyl 307.39
tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate (diastereomers) 4-hydroxymethyl Hydroxyl 265.31

Key Observations :

  • Aminomethyl vs. Cyano: The target compound’s aminomethyl group enables nucleophilic reactions (e.g., amide coupling), whereas the cyano analog (CAS: 1334149-56-2) is electron-deficient, favoring electrophilic additions or reductions .
  • Hydroxymethyl vs. Phenyl : Hydroxymethyl derivatives (e.g., CAS: 1009092-91-4) are polar and prone to oxidation, while phenyl-substituted variants (e.g., ) enhance aromatic interactions in catalysis or drug design.

Target Compound :

Limited synthetic details are provided in the evidence, but its aminomethyl group likely originates from reductive amination or nitrile reduction.

Comparable Syntheses :

Horner-Wadsworth-Emmons Reaction : Used to install α,β-unsaturated esters in tert-butyl (4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-oxazolidine-3-carboxylate (CAS: N/A), involving lithium aluminium hydride reduction followed by phosphonate coupling .

Zinc-Mediated Additions : Applied to synthesize fluorinated analogs (e.g., tert-butyl (4R)-4-(3-ethoxy-2,2-difluoro-1-hydroxy-3-oxopropyl)-2,2-dimethyl oxazolidine-3-carboxylate) via Reformatsky-type reactions .

Silyl Protection : tert-Butyl(diphenyl)silyl groups in analogs (e.g., ) improve lipophilicity for selective deprotection in multistep syntheses.

Table 2: Reactivity and Use Cases

Compound Reactivity Profile Applications
Target Compound Amine nucleophilicity, carbamate cleavage under acidic conditions Chiral auxiliaries, peptide mimetics
α,β-Unsaturated ester () Conjugate additions, Diels-Alder reactions Diastereoselective synthesis of heterocycles
Cyano derivative () Nitrile hydration to amides, reduction to amines Click chemistry, nitrile-based ligation
Hydroxymethyl-phenyl () Oxidation to aldehydes, esterification Asymmetric catalysis, ligand design

Notable Findings :

  • The target compound’s tert-butyl carbamate is stable under basic conditions but cleavable with trifluoroacetic acid (TFA), a feature shared across analogs .
  • Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability in drug discovery, unlike the non-fluorinated target compound.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property Target Compound Cyano Analog Hydroxymethyl Diastereomers
Molecular Weight 244.33 240.30 265.31
LogP (Predicted) ~1.5 (moderate lipophilicity) ~1.2 (lower due to cyano) ~0.8 (polar hydroxymethyl)
Solubility Low in water, soluble in DCM/THF Similar to target Higher polarity reduces organic solubility

Biological Activity

Tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that exhibits significant biological activity due to its unique structural features and functional groups. This article delves into its biological properties, synthesis methods, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C12H24N2O3. The compound features:

  • A tert-butyl group , known for its steric hindrance which can influence the compound's reactivity.
  • An aminomethyl substituent , which may enhance biological interactions.
  • A carboxylate group , potentially contributing to its solubility and interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazolidine Ring : This is achieved through the cyclization of an amino alcohol with a carbonyl compound. For instance, 2-amino-2-methyl-1-propanol can react with an aldehyde to form the oxazolidine structure.
  • Introduction of the Tert-butyl Group : Alkylation reactions using tert-butyl halides under basic conditions facilitate the introduction of the tert-butyl group.
  • Stereoselective Synthesis : The correct stereochemistry (4R,5R) is crucial and often requires chiral catalysts to ensure proper configuration during synthesis .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its structural features that allow it to fit into active sites.
  • Receptor Modulation : It can bind to specific receptors, potentially modulating their activity and influencing biochemical pathways.

Case Studies and Research Findings

Research has demonstrated various biological activities associated with similar oxazolidine derivatives. For instance:

  • A study investigated the antibacterial properties of oxazolidine derivatives against resistant strains of bacteria, showing promising results in inhibiting growth .
  • Another study focused on the anti-inflammatory effects of related compounds in vivo, highlighting their potential as therapeutic agents in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities and structural comparisons with similar compounds:

Compound NameBiological ActivityStructural FeaturesUnique Aspects
This compoundPotential enzyme inhibitor; receptor modulatorContains a tert-butyl group and aminomethyl substituentSpecific stereochemistry may enhance biological interactions
Tert-butyl (4S,5S)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylateSimilar activity profile expectedEnantiomer differing in stereochemistryMay exhibit different binding affinities
Tert-butyl (4R,5R)-4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylateAntibacterial properties observedHydroxymethyl substitution instead of aminomethylDifferent solubility profiles affecting bioavailability

Applications in Medicinal Chemistry

This compound holds potential applications in:

  • Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutics targeting bacterial infections or inflammatory conditions.
  • Chemical Synthesis : As a versatile building block in organic synthesis, it can lead to the development of more complex molecules with desired biological activities .

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate?

Methodological Answer:
The synthesis typically involves stereoselective formation of the oxazolidine ring, followed by functionalization of the aminomethyl group. Key steps include:

  • Ring formation : Use of tert-butyl carbamate precursors under anhydrous conditions with chiral auxiliaries to control the (4R,5R) stereochemistry .
  • Aminomethyl introduction : Nucleophilic substitution or reductive amination, often employing reagents like NaBH₃CN or Pd/C for hydrogenation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate enantiomerically pure product .

Critical Parameters : Reaction temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., 5–10 mol% for chiral catalysts) significantly impact yield and enantiomeric excess (ee).

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to verify stereochemistry, tert-butyl group integrity, and aminomethyl resonance splitting patterns .
  • Mass Spectrometry (HRMS) : ESI-TOF or MALDI-TOF to confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and rule out impurities .
  • Chiral HPLC : Use of chiral stationary phases (e.g., Chiralpak AD-H) to assess enantiomeric purity (>98% ee required for pharmacological studies) .

Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemical assignments .

Advanced: How can researchers address contradictions in reported yields or stereochemical outcomes across synthetic studies?

Methodological Answer:
Discrepancies often arise from:

  • Reaction conditions : Trace moisture or oxygen can deactivate catalysts, reducing yields. Use rigorous drying protocols (e.g., molecular sieves, inert atmosphere) .
  • Stereochemical drift : Monitor ee at intermediate stages via chiral HPLC. If racemization occurs, adjust pH (e.g., buffer systems) or replace polar aprotic solvents with non-polar alternatives .
  • Design of Experiments (DoE) : Apply fractional factorial designs to identify critical variables (e.g., temperature, catalyst type) and optimize conditions systematically .

Case Study : A 2024 study resolved a 30% yield discrepancy by switching from DMF to acetonitrile, eliminating competing side reactions .

Advanced: What computational strategies are recommended for predicting the compound’s reactivity and stability under varying conditions?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for oxazolidine ring-opening reactions (e.g., acid-catalyzed hydrolysis) and predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability; polar solvents (e.g., water) may destabilize the tert-butyl group via hydrophobic interactions .
  • Degradation Pathways : Apply density functional theory (DFT) to identify susceptible bonds (e.g., ester or oxazolidine linkages) under thermal or oxidative stress .

Validation : Cross-reference computational data with accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS degradation profiling .

Advanced: How can the compound’s potential biological activity be systematically evaluated?

Methodological Answer:

  • Target Identification : Use molecular docking (AutoDock Vina) to screen against enzyme targets (e.g., proteases, kinases) based on structural analogs from and .
  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Cytotoxicity : MTT assay in HEK293 or HepG2 cells to establish IC₅₀ values .
  • Mechanistic Studies : Fluorescence polarization or SPR to quantify binding affinity to biological targets (e.g., BSA for plasma protein binding studies) .

Data Analysis : Use GraphPad Prism for dose-response curve fitting and statistical validation (ANOVA with post-hoc tests) .

Advanced: What strategies mitigate challenges in scaling up the synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing epimerization risks during aminomethyl functionalization .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
  • Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to enhance enantiomeric purity via chiral crystal formation .

Case Study : A 2025 pilot-scale synthesis achieved 85% yield and >99% ee by replacing batch reactors with microfluidic channels .

Advanced: How should researchers resolve conflicting data on the compound’s stability in biological matrices?

Methodological Answer:

  • Matrix-Specific Stability Studies : Incubate the compound in plasma, PBS, and cell lysate at 37°C. Sample at 0, 6, 12, and 24 hours for LC-MS analysis .
  • Degradation Product Identification : Use HRMS/MS to characterize metabolites (e.g., hydrolyzed oxazolidine ring) and correlate with computational predictions .
  • Stabilization Strategies : Add antioxidants (e.g., ascorbic acid) or cyclodextrin-based encapsulation to protect against enzymatic degradation .

Documentation : Report stability data with explicit pH, temperature, and matrix composition to enable cross-study comparisons .

Advanced: What are the best practices for designing structure-activity relationship (SAR) studies using derivatives of this compound?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with variations in:
    • Aminomethyl group : Replace with cyano, hydroxyl, or alkyl groups .
    • Oxazolidine ring : Introduce fluorinated or spirocyclic moieties .
  • High-Throughput Screening (HTS) : Use 96-well plates to test 100+ derivatives for bioactivity, enabling rapid SAR elucidation .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Example : A 2024 SAR study identified a fluoro-substituted derivative with 10-fold higher protease inhibition than the parent compound .

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